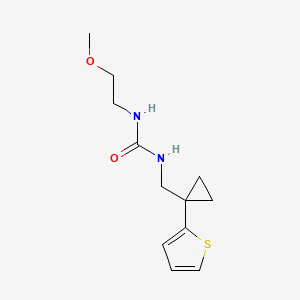

4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

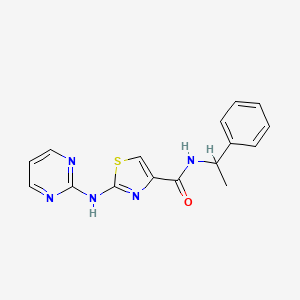

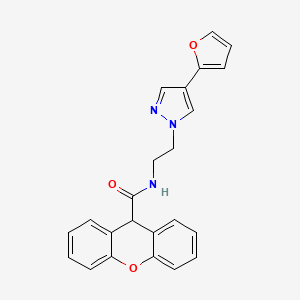

The compound “4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a cyano group (-CN), a hydroxytetrahydrofuran group, a benzenesulfonamide group, and a methyl group. These functional groups suggest that this compound may have interesting chemical properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .Scientific Research Applications

Heterocyclic Synthesis

The cyano and sulfonamide functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. These heterocycles are crucial in medicinal chemistry due to their presence in many biologically active molecules. The compound can undergo cyclocondensation reactions to form pyrrole derivatives, which are significant in pharmaceutical research .

Biological Activity

Derivatives of cyanoacetamide, which is structurally related to our compound, have been reported to exhibit diverse biological activities. This includes potential chemotherapeutic properties, making it an interesting target for biochemists looking to develop new drugs .

Photocatalytic Applications

The cyano and hydroxyl groups present in the compound can be functionalized on graphitic carbon nitride (g-C3N4) materials. These modified materials show enhanced photocatalytic activity for the removal of pollutants like nitrogen oxides (NOx) from the air, which is vital for environmental remediation .

Chemoselective Reactions

The compound can be used in chemoselective reactions to synthesize 4-cyanopyrazole and 5-aminopyrazole derivatives. These reactions are important for creating compounds with anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .

GABA Inhibitors

Some derivatives of the compound have been described as potent GABA (γ-aminobutyric acid) inhibitors with selectivity toward insect versus mammalian receptors. This application is particularly relevant in the development of safer insecticides that target insect pests without affecting mammals .

Corticotrophin-Releasing Factor Antagonists

The compound’s derivatives have also been reported as potent corticotrophin-releasing factor antagonists. These are explored for their potential use in treating stress-related disorders, as they can modulate the body’s stress response .

Mechanism of Action

Target of Action

It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These targets play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical Pathways

As mentioned earlier, sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce . The downstream effects of this inhibition can include the death of the bacteria or the prevention of infection spread.

Result of Action

The general result of sulfonamide action is the inhibition of bacterial growth, which can lead to the resolution of bacterial infections .

properties

IUPAC Name |

4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c13-7-10-1-3-11(4-2-10)19(16,17)14-8-12(15)5-6-18-9-12/h1-4,14-15H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWIUJWQKRQDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)

![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)